![molecular formula C15H13N3O B2769228 (1,5-Diphenyl-1H-1,2,3-triazol-4-yl)methanol CAS No. 1239769-05-1](/img/structure/B2769228.png)
(1,5-Diphenyl-1H-1,2,3-triazol-4-yl)methanol
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Overview
Description
“(1,5-Diphenyl-1H-1,2,3-triazol-4-yl)methanol” is a chemical compound with the empirical formula C15H13N3O . It has a molecular weight of 251.28 . The compound is solid in form .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “(1,5-Diphenyl-1H-1,2,3-triazol-4-yl)methanol”, has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of “(1,5-Diphenyl-1H-1,2,3-triazol-4-yl)methanol” can be represented by the SMILES string OCC1=C (C2=CC=CC=C2)N (C3=CC=CC=C3)N=N1 .Physical And Chemical Properties Analysis
“(1,5-Diphenyl-1H-1,2,3-triazol-4-yl)methanol” is a solid compound . Its molecular weight is 251.28 .Scientific Research Applications
Catalytic Applications
(1,5-Diphenyl-1H-1,2,3-triazol-4-yl)methanol and its derivatives have been a focal point in the field of catalysis. For instance, a tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand showcased its efficiency by forming a stable complex with CuCl, which notably catalyzed the Huisgen 1,3-dipolar cycloaddition. The catalyst proved to be exceptionally active even with low loadings, short reaction times, and compatibility with free amino groups, marking it as an outstanding candidate for CuAAC (Ozcubukcu et al., 2009) details.
Photophysical Properties and Fluorescence
The domain of photophysics and fluorescence has been enriched by compounds involving (1,5-Diphenyl-1H-1,2,3-triazol-4-yl)methanol . Research on fluorescent 2-[4-(4,5-diphenyl-1H-imidazol-2-yl) phenyl]-2H-naphtho [1,2-d] [1,2,3] triazolyl derivatives shed light on their photophysical properties. These compounds exhibited absorption in the ultraviolet region and emission in the blue region, making them potential candidates for applications requiring blue-emitting fluorophores. Their thermal stability was assessed through thermogravimetric analysis, and the experimental absorption and emission data were in good agreement with theoretical calculations done by DFT and TD-DFT computations (Padalkar et al., 2015) details.
Corrosion Inhibition
In the field of material science, especially concerning corrosion inhibition, derivatives of (1,5-Diphenyl-1H-1,2,3-triazol-4-yl)methanol have shown promise. Compounds like (1-Benzyl-1H-1,2,3-triazole-4-yl)methanol (BTM) and (1-(pyridin-4-ylmethyl)-1H-1,2,3- triazole-4-yl)methanol (PTM) were studied and found to be effective corrosion inhibitors for mild steel in acidic environments. The higher inhibition efficiency of PTM, in particular, was attributed to its strong interaction with the mild steel surface in the aqueous system, highlighting the potential of these compounds in industrial applications where corrosion resistance is crucial (Ma et al., 2017) details.
Safety and Hazards
Mechanism of Action
Target of Action
Similar 1,2,4-triazole derivatives have been reported to target the aromatase enzyme , which plays a crucial role in the biosynthesis of estrogens from androgens.
Mode of Action
It is known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Biochemical Pathways
Similar 1,2,4-triazole derivatives have been reported to inhibit the aromatase enzyme, thereby affecting the biosynthesis of estrogens from androgens .
Pharmacokinetics
The presence of the 1,2,4-triazole ring in the structure of the compound suggests that it may have good absorption and distribution characteristics due to its ability to form hydrogen bonds .
Result of Action
Similar 1,2,4-triazole derivatives have been reported to exhibit cytotoxic activity against various cancer cell lines .
properties
IUPAC Name |
(1,5-diphenyltriazol-4-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c19-11-14-15(12-7-3-1-4-8-12)18(17-16-14)13-9-5-2-6-10-13/h1-10,19H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKWRKBPJWNVIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NN2C3=CC=CC=C3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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